molecular formula C29H44N8O5 B14484199 L-Tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide CAS No. 65125-59-9

L-Tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide

Cat. No.: B14484199
CAS No.: 65125-59-9
M. Wt: 584.7 g/mol
InChI Key: BAJZGHKUBMZPDC-IVIIFCHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide is a peptide hormone and neuropeptide belonging to the melanocortin family. It is a tridecapeptide structure with the amino acid sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2. This compound is known for its role in stimulating melanogenesis, which is responsible for pigmentation in mammals, including humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide involves the sequential addition of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this peptide hormone involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize efficiency. Purification is typically achieved through high-performance liquid chromatography (HPLC), followed by lyophilization to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

L-Tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in melanogenesis and its effects on pigmentation.

    Medicine: Explored for its potential therapeutic applications in conditions like ischemia and reperfusion injury, as well as its anti-inflammatory properties.

    Industry: Utilized in the development of cosmetic products aimed at enhancing skin pigmentation

Mechanism of Action

L-Tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide exerts its effects by acting as an agonist of melanocortin receptors, particularly MC1, MC3, MC4, and MC5. Upon binding to these receptors, it activates intracellular signaling pathways that lead to increased production of melanin in melanocytes. This process involves the activation of adenylate cyclase, increased cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA), which ultimately stimulates melanogenesis .

Comparison with Similar Compounds

Properties

CAS No.

65125-59-9

Molecular Formula

C29H44N8O5

Molecular Weight

584.7 g/mol

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C29H44N8O5/c1-17(2)25(26(32)39)36-28(41)23-11-7-13-37(23)29(42)22(10-5-6-12-30)35-24(38)16-34-27(40)20(31)14-18-15-33-21-9-4-3-8-19(18)21/h3-4,8-9,15,17,20,22-23,25,33H,5-7,10-14,16,30-31H2,1-2H3,(H2,32,39)(H,34,40)(H,35,38)(H,36,41)/t20-,22-,23-,25-/m0/s1

InChI Key

BAJZGHKUBMZPDC-IVIIFCHOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)N

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.